1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a dichlorophenyl group, a pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the 3,4-dichlorophenyl ethenyl intermediate, which is then reacted with a pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-one: Shares the dichlorophenyl group but lacks the pyridine and piperazine moieties.
1-(4-Vinylphenyl)ethan-1-one: Contains a vinyl group instead of the ethenyl group.
2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone: Similar structure but with a bromophenyl group.
Uniqueness
1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one is unique due to its combination of the dichlorophenyl, pyridine, and piperazine moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
98010-39-0 |
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Molecular Formula |
C19H19Cl2N3O |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
1-[4-[2-[2-(3,4-dichlorophenyl)ethenyl]pyridin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H19Cl2N3O/c1-14(25)23-8-10-24(11-9-23)17-6-7-22-16(13-17)4-2-15-3-5-18(20)19(21)12-15/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
ZAQRKPZTKVWGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=NC=C2)C=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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